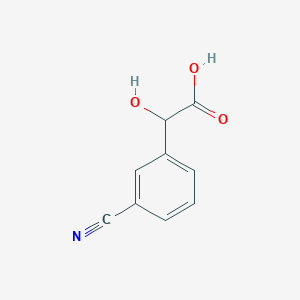
(3-Cyano-phenyl)-hydroxy-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-phenyl)-hydroxy-acetic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a hydroxy-acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-phenyl)-hydroxy-acetic acid typically involves the reaction of 3-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(3-Cyano-phenyl)-hydroxy-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(3-Cyano-phenyl)-hydroxy-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Cyano-phenyl)-hydroxy-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The hydroxy-acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Hydroxybenzoic acids: Compounds like salicylic acid and p-hydroxybenzoic acid share structural similarities with (3-Cyano-phenyl)-hydroxy-acetic acid.
Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to other hydroxybenzoic and hydroxycinnamic acids.
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-(3-cyanophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7NO3/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) |
InChI 键 |
YIXNAWHSUSDQPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(C(=O)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















